

GSK8175: A Technical Overview of a Benzoxaborole-Based Antiviral Agent

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Compound of Interest		
Compound Name:	GSK8175	
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This technical guide provides an in-depth analysis of the core antiviral properties of **GSK8175**, a novel benzoxaborole compound. The document summarizes its mechanism of action, quantitative antiviral activity, pharmacokinetic profile, and clinical findings. Detailed experimental methodologies for key assays are provided, and logical workflows are visualized to facilitate a comprehensive understanding of this compound's development and function.

Introduction: The Emergence of Benzoxaboroles and GSK8175

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential.[1][2] This versatile scaffold has been successfully incorporated into antifungal and anti-inflammatory agents, and its potential as an antiviral is an active area of research.[1][3] The unique electronic properties of the boron atom contribute to the novel mechanisms of action observed with these compounds.[1]

GSK8175 (also known as GSK32288175) is a sulfonamide-N-benzoxaborole analog that was developed as a potent inhibitor of the Hepatitis C Virus (HCV).[4][5][6][7] It emerged from a lead optimization program aimed at overcoming the metabolic liabilities of a predecessor compound, GSK5852, which exhibited a short plasma half-life in humans due to facile benzylic oxidation.[4][5][6][7] The design of **GSK8175** successfully addressed this issue by replacing the



metabolically vulnerable N-benzyl boronic acid with a more stable N-phenyl benzoxaborole moiety, leading to significantly improved pharmacokinetic properties.[4]

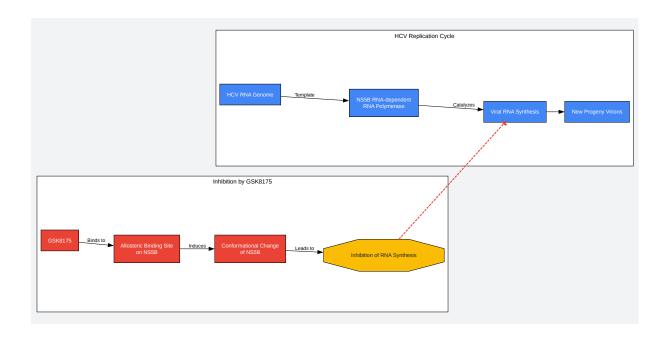
While the benzoxaborole class of molecules is being investigated for broad-spectrum antiviral applications, it is important to note that the currently available scientific literature exclusively details the antiviral activity of **GSK8175** against the Hepatitis C Virus. No public data from studies evaluating **GSK8175** against other viruses, such as Respiratory Syncytial Virus (RSV), influenza, dengue, or HIV, has been identified.

Mechanism of Action: Targeting the HCV NS5B Polymerase

GSK8175 functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[4][5][6][7] This enzyme is essential for the replication of the viral RNA genome and represents a prime target for antiviral therapy.[4]

An X-ray co-crystal structure of **GSK8175** bound to the NS5B protein has revealed that it occupies a distinct allosteric site, away from the active site where nucleotide incorporation occurs.[5][6][7] The binding of **GSK8175** to this allosteric pocket induces a conformational change in the enzyme, rendering it inactive and thereby halting viral RNA synthesis.[5][6][7] A key interaction involves the formation of a boronate complex within the binding pocket, a finding that provides the first structural evidence for this type of interaction for this class of inhibitors.[5][6][7]





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Caption: Mechanism of GSK8175 as an allosteric inhibitor of HCV NS5B polymerase.

Quantitative Antiviral Activity

GSK8175 has demonstrated potent and broad-spectrum activity against various HCV genotypes and common resistant variants in in vitro replicon assays. The following table summarizes the 50% effective concentration (EC50) values.



HCV Replicon Genotype/Variant	EC50 (nM)	
Genotype 1a (WT)	1.8	
Genotype 1b (WT)	0.4	
Genotype 1b (C316N)	0.5	
Genotype 1a (C316Y)	1.9	
Genotype 2a	3.0	
Genotype 3a	1.3	
Genotype 4a	0.9	
Genotype 5a	1.1	
Genotype 6a	2.4	
Data sourced from Chong et al., J. Med. Chem. 2019, 62, 7, 3254–3267.		

Preclinical Pharmacokinetics

The pharmacokinetic profile of **GSK8175** was evaluated in multiple preclinical species. The compound exhibited low clearance and favorable oral bioavailability, a significant improvement over its predecessor compound.



Species	Dosing Route	Dose (mg/kg)	Clearance (mL/min/kg)	Half-life (h)	Bioavailabil ity (%)
Mouse	IV	1	9.8	2.9	N/A
PO	5	N/A	N/A	43	
Rat	IV	1	5.5	5.4	N/A
РО	5	N/A	N/A	82	
Dog	IV	0.5	1.8	15	N/A
РО	5	N/A	N/A	65	
Monkey	IV	0.5	1.3	24	N/A
РО	5	N/A	N/A	75	

Data sourced

from Chong

et al., J. Med.

Chem. 2019,

62, 7, 3254-

3267.

Human Clinical Data

In a Phase 1 clinical trial involving patients with chronic HCV infection, **GSK8175** demonstrated a robust antiviral response and a favorable pharmacokinetic profile. The compound was generally well-tolerated.[5][6][7]

Parameter	Value
Half-life	60-63 hours
Viral RNA Reduction	Robust decrease observed
Data sourced from Chong et al., J. Med. Chem. 2019, 62, 7, 3254–3267.	



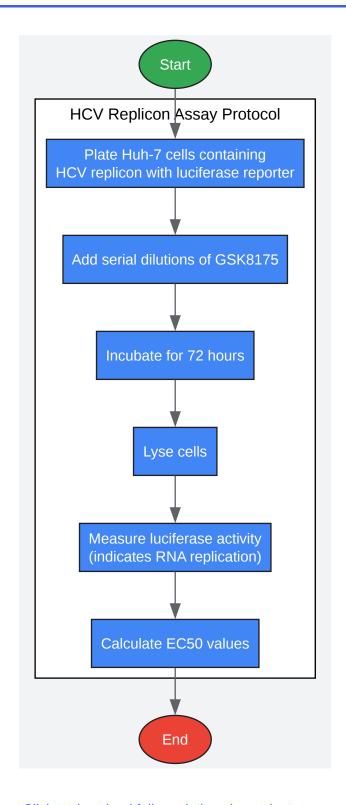
Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the antiviral activity of **GSK8175**.

HCV Replicon Assay

The antiviral activity of **GSK8175** was determined using a stable subgenomic HCV replicon system in human hepatoma (Huh-7) cells. This assay measures the ability of a compound to inhibit HCV RNA replication.





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Caption: Workflow for the HCV replicon assay to determine EC50 values.

Protocol Details:



- Cell Plating: Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene are seeded into 96-well plates.
- Compound Addition: The following day, the cell culture medium is replaced with medium containing serial dilutions of GSK8175. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
- Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve. Cytotoxicity is typically assessed in parallel using an assay such as CellTiter-Glo.

NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of **GSK8175** on the enzymatic activity of purified HCV NS5B polymerase.

Protocol Details:

- Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, DTT, a synthetic RNA template, and a mixture of ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., $[\alpha^{-33}P]GTP$).
- Compound Addition: Serial dilutions of **GSK8175** are added to the reaction mixture.
- Enzyme Addition: The reaction is initiated by the addition of purified recombinant HCV NS5B polymerase.
- Incubation: The reaction is allowed to proceed at a defined temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Reaction Quenching and Product Capture: The reaction is stopped, and the newly synthesized radiolabeled RNA product is captured on a filter membrane.



- Quantification: The amount of incorporated radiolabeled rNTP is quantified using a scintillation counter.
- Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the NS5B polymerase activity, is determined from the dose-response curve.

Conclusion

GSK8175 is a potent and selective inhibitor of the Hepatitis C Virus, specifically targeting the NS5B RNA-dependent RNA polymerase. Its design as a benzoxaborole analog successfully addressed the metabolic instability of its predecessor, leading to a promising pharmacokinetic profile in both preclinical species and humans. While its characterized antiviral activity is currently limited to HCV, the broader potential of the benzoxaborole scaffold in antiviral drug discovery warrants further investigation. The data presented in this guide underscore the successful application of rational drug design in developing a clinical candidate for the treatment of HCV.

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